

# Improving the dissolution rate of poorly soluble Felodipine formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Felodipine 3,5-dimethyl ester*

Cat. No.: *B193179*

[Get Quote](#)

## Technical Support Center: Enhancing Felodipine Dissolution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of poorly soluble drugs, with a specific focus on Felodipine.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common issues you may face during your experiments.

Issue 1: Poor dissolution of my initial Felodipine formulation.

- Question: My initial formulation of Felodipine shows very low dissolution in aqueous media. What are the primary reasons for this, and what initial steps can I take?
- Answer: Felodipine is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.<sup>[1]</sup> This inherent low solubility is the primary reason for poor dissolution. Initial steps to address this include:

- Particle Size Reduction: Micronization can increase the surface area of the drug, which may enhance the dissolution rate.[2]
- pH Modification: While Felodipine's solubility is not strongly pH-dependent, ensuring the dissolution medium is appropriate is crucial.
- Use of Surfactants: Incorporating surfactants in the formulation or dissolution medium can improve the wettability of the hydrophobic drug particles.[3]

#### Issue 2: Choosing the right dissolution enhancement strategy.

- Question: There are several techniques to improve the dissolution of poorly soluble drugs. Which one is most suitable for Felodipine?
- Answer: The choice of technique depends on factors like the desired release profile, stability considerations, and manufacturing scalability. For Felodipine, several advanced techniques have proven effective:
  - Solid Dispersions: This involves dispersing Felodipine in an inert carrier matrix at the molecular level.[1][4] This is a popular and effective method for enhancing the dissolution of insoluble drugs.[1]
  - Nanosuspensions: Reducing the particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.[5][6]
  - Co-crystals: Forming co-crystals of Felodipine with a suitable co-former can alter the crystal lattice and improve solubility and dissolution.[7][8]
  - Lipid-Based Formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can pre-dissolve Felodipine in a lipid matrix, bypassing the dissolution step required for solid forms.[9][10][11]

#### Issue 3: Problems during the preparation of Solid Dispersions.

- Question: I am preparing a solid dispersion of Felodipine using the solvent evaporation method, but the resulting product is not a homogenous powder. What could be wrong?

- Answer: Inhomogeneity in solid dispersions prepared by solvent evaporation can arise from several factors:
  - Incomplete Solvent Removal: Residual solvent can lead to a sticky or non-uniform product. Ensure your drying process (e.g., in a hot air oven or desiccator) is adequate in terms of temperature and duration.[\[1\]](#)
  - Improper Polymer/Drug Ratio: An incorrect ratio may lead to phase separation. It's essential to evaluate different drug-to-carrier ratios to find the optimal one for amorphization and stability.[\[1\]](#)
  - Poor Polymer Selection: The chosen polymer must be able to form a stable amorphous dispersion with Felodipine. Common carriers for Felodipine include Polyethylene Glycol (PEG 6000) and Polyvinyl Alcohol (PVA).[\[1\]](#)

#### Issue 4: Characterizing the prepared formulations.

- Question: How can I confirm that I have successfully created an amorphous solid dispersion or a nanosuspension?
- Answer: Several analytical techniques are essential for characterization:
  - Differential Scanning Calorimetry (DSC): For solid dispersions, the absence of the drug's melting peak indicates the formation of an amorphous state.[\[1\]](#)
  - X-Ray Diffraction (XRD): A lack of sharp crystalline peaks in the diffractogram confirms the amorphous nature of the drug in the solid dispersion.[\[1\]](#)
  - Particle Size Analysis: For nanosuspensions, techniques like Photon Correlation Spectroscopy (PCS) are used to determine the mean particle size and size distribution.[\[12\]](#)
  - Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of the prepared particles.[\[12\]](#)

#### Issue 5: Inconsistent results in dissolution testing.

- Question: I am observing high variability in my dissolution profiles between different batches of the same formulation. What are the potential sources of this variability?
- Answer: Inconsistent dissolution results can be frustrating. Here are some common culprits and how to troubleshoot them:
  - Equipment and Method Parameters:
    - Improper Degassing: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, hindering drug release. Ensure your medium is properly degassed. [\[13\]](#)
    - Vessel and Agitation Issues: Ensure the dissolution apparatus (e.g., USP Apparatus 2) is correctly calibrated and the paddle speed is consistent. [\[1\]](#)
    - Incorrect Sampling: The position and timing of sampling can significantly impact results. Follow a standardized and validated sampling procedure.
  - Formulation Variables:
    - Excipient Variability: Variations in the grade or source of excipients can affect dissolution.
    - Processing Parameters: Inconsistent manufacturing process parameters (e.g., compression force for tablets, drying time for solid dispersions) can lead to batch-to-batch differences.
  - Analytical Method:
    - Filter Selection: Ensure the filter used for sample withdrawal does not adsorb the drug. [\[14\]](#)
    - Standard Preparation: Inaccuracies in standard preparation can lead to erroneous calculations of drug release.

# Data Presentation: Enhancing Felodipine Dissolution

The following tables summarize quantitative data from studies on improving Felodipine's dissolution rate.

Table 1: Solid Dispersion of Felodipine with Different Carriers

| Formulation      | Carrier      | Drug:Carrier Ratio | % Drug Release at 60 min | Reference |
|------------------|--------------|--------------------|--------------------------|-----------|
| Pure Felodipine  | -            | -                  | < 20%                    | [1]       |
| Solid Dispersion | PEG 6000     | 1:6                | ~80%                     | [1]       |
| Solid Dispersion | PVA          | 1:6                | ~90%                     | [1]       |
| Solid Dispersion | Eudragit EPO | Not Specified      | > 90%                    | [15]      |

Table 2: Nanosuspension of Felodipine

| Formulation    | Method                              | Particle Size (nm) | % Drug Release at 4 h | Reference |
|----------------|-------------------------------------|--------------------|-----------------------|-----------|
| Nanosuspension | Nanoprecipitation & Ultrasonication | 60 - 330           | 79.67%                | [6]       |

Table 3: Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Felodipine

| Formulation | Key Excipients                 | Droplet Size  | % Drug Release at 20 min | Reference |
|-------------|--------------------------------|---------------|--------------------------|-----------|
| SNEDDS      | Oil, Surfactant, Co-surfactant | Not Specified | > 95%                    | [11][16]  |

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: Preparation of Felodipine Solid Dispersion (Solvent Evaporation Method)

- Dissolution of Drug and Carrier:
  - Accurately weigh Felodipine and the selected carrier (e.g., PEG 6000 or PVA) in the desired ratio (e.g., 1:1, 1:3, 1:6).[1]
  - Dissolve the Felodipine in a suitable organic solvent, such as ethanol.[1]
  - In a separate container, dissolve the carrier in the same solvent.
- Mixing and Solvent Evaporation:
  - Add the drug solution to the carrier solution and mix thoroughly.
  - Transfer the mixture to a container and evaporate the solvent at a controlled temperature (e.g., 45°C).[1]
- Drying and Sizing:
  - Dry the resulting residue in a hot air oven for a specified time (e.g., 1 hour) to remove any remaining solvent.[1]
  - Store the dried solid dispersion in a desiccator for 24 hours.[1]
  - Grind the solid dispersion in a mortar and pass it through a sieve (e.g., sieve no. 100) to obtain a uniform powder.[1]

### Protocol 2: Preparation of Felodipine Nanosuspension (Nanoprecipitation-Ultrasonication Method)

- Preparation of Solutions:

- Dissolve Felodipine in a suitable water-miscible solvent (e.g., ethanol) to prepare the drug solution.[6]
- Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80).
- Nanoprecipitation:
  - Inject the drug solution into the aqueous stabilizer solution under constant stirring. The drug will precipitate as nanoparticles.
- Ultrasonication:
  - Subject the resulting suspension to high-power ultrasonication for a specified duration to further reduce the particle size and ensure uniformity.[6]
- Characterization:
  - Analyze the particle size and zeta potential of the nanosuspension using a suitable instrument (e.g., a Zetasizer).

## Protocol 3: In Vitro Dissolution Testing

- Apparatus Setup:
  - Use a USP Dissolution Apparatus 2 (Paddle Apparatus).[1]
  - Set the paddle rotation speed (e.g., 50 rpm).[1]
  - Maintain the temperature of the dissolution medium at  $37 \pm 0.5^{\circ}\text{C}$ .
- Dissolution Medium:
  - Prepare 900 mL of the specified dissolution medium (e.g., pH 1.2 buffer or pH 6.8 buffer with a surfactant like 1.5% Tween 80).[1]
- Sample Introduction:
  - Introduce a sample of the Felodipine formulation (equivalent to a specific dose, e.g., 10 mg) into the dissolution vessel.[1]

- Sampling and Analysis:
  - At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the sample (e.g., 5 mL) through a filter.[1][15]
  - Replenish the withdrawn volume with fresh, pre-warmed dissolution medium.
  - Determine the amount of Felodipine released by a suitable analytical method, such as UV-Visible spectrophotometry at a specific wavelength (e.g., 362 nm).[1]

## Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.



[Click to download full resolution via product page](#)

Caption: Workflow for Solid Dispersion Preparation and Characterization.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for Poor Dissolution Results.

[Click to download full resolution via product page](#)

Caption: Strategies for Enhancing Felodipine Dissolution.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [asiapharmaceutics.info](http://asiapharmaceutics.info) [asiapharmaceutics.info]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [rjwave.org](http://rjwave.org) [rjwave.org]
- 9. [pharmaexcipients.com](http://pharmaexcipients.com) [pharmaexcipients.com]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [scispace.com](http://scispace.com) [scispace.com]
- 13. [dissolutiontech.com](http://dissolutiontech.com) [dissolutiontech.com]
- 14. [dissolutiontech.com](http://dissolutiontech.com) [dissolutiontech.com]
- 15. [ovid.com](http://ovid.com) [ovid.com]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Improving the dissolution rate of poorly soluble Felodipine formulations]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b193179#improving-the-dissolution-rate-of-poorly-soluble-felodipine-formulations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)